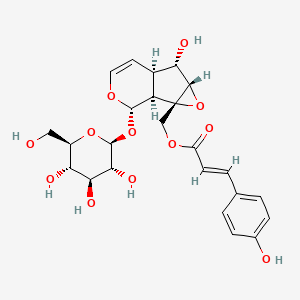

Scutellarioside II

Description

This compound is a natural product found in Premna odorata, Scutellaria albida, and Pinguicula vulgaris with data available.

Structure

3D Structure

Properties

CAS No. |

58286-53-6 |

|---|---|

Molecular Formula |

C24H28O12 |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C24H28O12/c25-9-14-18(29)19(30)20(31)23(34-14)35-22-16-13(7-8-32-22)17(28)21-24(16,36-21)10-33-15(27)6-3-11-1-4-12(26)5-2-11/h1-8,13-14,16-23,25-26,28-31H,9-10H2/b6-3+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 |

InChI Key |

MVTLXFDHKDVAIC-LQQBYVAQSA-N |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Botanical Distribution and Ethnobotanical Context of Scutellarioside Ii Containing Species

The distribution of Scutellarioside II is most notably documented within the Lamiaceae family, particularly within the genus Scutellaria. The traditional use of plants in this genus for various ailments has prompted significant phytochemical research, leading to the identification of numerous compounds, including this compound.

Prevalence of this compound Across Plant Families

While this compound is found in other plant families, its prevalence is most significant in the Lamiaceae (mint) family. The genus Scutellaria, commonly known as skullcaps, is a rich source of this and other iridoid glycosides. nih.gov These plants have a long history of use in traditional medicine systems across the globe, including in China, Europe, and North America, for conditions ranging from infections and inflammation to neurological disorders. sci-hub.seuaic.romdpi.com

Occurrence within the Genus Scutellaria (Lamiaceae)

The genus Scutellaria is comprised of over 350 species, many of which are used in traditional medicine. mdpi.com Phytochemical investigations have revealed that several of these species contain this compound. The presence of this compound, often alongside other iridoids and flavonoids, contributes to the chemical profile of these plants.

Scutellaria altissima, also known as tall skullcap, has been a subject of phytochemical studies that have confirmed the presence of this compound. maxapress.com Traditionally, this species has been used in the treatment of conditions such as pneumonia, high blood pressure, and upper respiratory infections. maxapress.commu-plovdiv.bg Research has also identified other compounds in this plant, including other iridoid glycosides and diterpenoids.

Table 1: Compounds Identified in Scutellaria altissima

| Compound Class | Specific Compounds |

|---|---|

| Iridoid Glycosides | Scutellarioside I (Globularin), this compound |

| Flavonoids | Scutellarin |

Studies on the aerial parts of Scutellaria glaphyrostachys have led to the isolation of this compound among other iridoid glucosides. thieme-connect.com Infusions of many Scutellaria species are traditionally used as tonics, antidiarrheals, and for wound healing. thieme-connect.com Preliminary studies indicate that this species is particularly rich in iridoid glycosides. thieme-connect.com

Table 2: Iridoid Glycosides Identified in Scutellaria glaphyrostachys

| Compound |

|---|

| 6′-O-E-caffeoyl geniposidic acid |

| 6′-O-E-caffeoyl 8-epi-loganic acid |

| 6′-O-E-p-coumaroyl 8-epi-loganic acid |

| Catalpol (B1668604) |

| Scutellarioside I (Globularin) |

The methanolic extract of the aerial parts of Scutellaria albida subsp. colchica has been shown to contain this compound. This subspecies, along with the broader S. albida species, is recognized for its use in traditional medicine for treating various ailments, including cancer and liver diseases. researchgate.net

Table 3: Iridoid Glycosides from Scutellaria albida subsp. colchica

| Compound |

|---|

| Catalpol |

| Globularin (Scutellarioside I) |

| This compound |

| Mussaenosidic acid |

| Scalbidoside |

Phytochemical analysis of the methanol (B129727) extract from the aerial parts of Scutellaria rupestris subsp. adenotricha has resulted in the isolation of several compounds, including this compound. Traditionally, species of Scutellaria rupestris have been used in herbal medicine for their sedative and anti-inflammatory properties, with applications in treating anxiety and nervous disorders. botanikks.complantiary.com

Table 4: Compounds Isolated from Scutellaria rupestris subsp. adenotricha

| Compound Class | Specific Compounds |

|---|---|

| Iridoids | Catalpol, Albidoside, this compound, Dihydrocatalpogenine (α and β epimers), Globularin, Globularidin, Mussaenosidic acid |

| Phenylethanoid Glycosides | Acteoside, Martynoside |

The presence of this compound has been confirmed in the methanolic extract of the aerial parts of Scutellaria brevibracteata subsp. subvelutina. Various species of Scutellaria are utilized in ethnobotanical practices for a range of conditions, including cancer, jaundice, and anxiety. researchgate.net

Table 5: Secondary Metabolites from Scutellaria brevibracteata subsp. subvelutina

| Compound Class | Specific Compounds |

|---|---|

| Iridoid Glycosides | Catalpol, Globularin, this compound, Picroside III, Pensteminoside, 8-epiloganic acid, Albidoside, Agnucastoside B |

| Flavonoids | Hispidulin, Luteolin 7-O-glucuronide, Hispidulin 7-O-glucuronide |

Scutellaria strigillosa Hemsl.

Scutellaria strigillosa Hemsl. is a perennial herb that is typically found on sandy beaches. frontiersin.orgnih.gov Its native range extends from the Russian Far East to China and Japan. kew.org In China, it is primarily distributed in the provinces of Liaoning, Hebei, Shandong, Jiangsu, and Zhejiang. frontiersin.orgnih.gov The plant is also found in Russia, North Korea, and Japan. frontiersin.orgnih.gov One variety, Scutellaria strigillosa var. yezoensis (Koidz.) Kitam., is found in wetlands in Hokkaido and parts of Honshu in Japan. hokudai.ac.jp

Identification in Other Genera

Penstemon virgatus

Penstemon virgatus, also known as the wandbloom penstemon, is a perennial plant native to a region stretching from Colorado in the United States to Mexico, including the states of San Luis Potosí, Jalisco, and Colima. kew.orgwikipedia.org In the United States, it is found in Wyoming, Colorado, New Mexico, and Arizona. wikipedia.org The plant thrives in well-draining soils on rocky or gravelly hillsides, in pine woodlands, and mountain meadows at elevations between 5,000 and 11,000 feet. wikipedia.orgsouthwestdesertflora.comnpsnm.org Research has identified this compound as one of the major iridoid glycosides in Penstemon virgatus, along with catalpol. researchgate.netnih.govoup.comresearchgate.net

Lagotis integra W.W. Smith

Premna integrifolia

Premna integrifolia is a large shrub or small tree that is widely distributed in tropical and subtropical regions. wikipedia.org Its distribution includes the western sea coast of India from Bombay to Molucca, Malaysia, Sri Lanka, and the Andaman and Nicobar Islands. scienceopen.comnih.gov In India, it is also found in the forests of South India, West Bengal, and the plains of Maharashtra, Gujarat, North Karnataka, Assam, and the Khasi hills. scienceopen.comnih.govvikaspedia.in The plant is also found in Vietnam, Laos, and Cambodia. mdpi.comproquest.com this compound has been isolated from the leaves and stem bark of Premna integrifolia. mdpi.comresearchgate.netresearchgate.net

Table 1: Botanical Distribution of this compound-Containing Species

| Species | Family | Native Distribution | Habitat |

|---|---|---|---|

| Scutellaria strigillosa Hemsl. | Lamiaceae | Russian Far East, China, Japan, North Korea frontiersin.orgnih.govkew.org | Sandy beaches, wetlands frontiersin.orgnih.govhokudai.ac.jp |

| Penstemon virgatus A.Gray | Plantaginaceae | Colorado to Mexico (San Luis Potosí, Jalisco, Colima) kew.orgwikipedia.org | Rocky or gravelly hillsides, pine woodlands, mountain meadows wikipedia.orgsouthwestdesertflora.comnpsnm.org |

| Lagotis integra W.W. Smith | Scrophulariaceae | Qinghai-Xizang Plateau nih.gov | Shady slopes of gravel belts, alpine meadows, shrub grasslands nih.gov |

| Premna integrifolia L. | Lamiaceae | Tropical and subtropical Asia, including India, Sri Lanka, Malaysia, Vietnam, Laos, Cambodia wikipedia.orgscienceopen.comnih.govmdpi.comproquest.com | Coastal areas, forests, plains scienceopen.comnih.govvikaspedia.in |

Ethnobotanical Significance of this compound-Producing Plants in Traditional Medicine Systems

The plants known to contain this compound have a history of use in various traditional medicine systems. It is important to note that these uses pertain to the whole plant or its parts, not the isolated compound.

Scutellaria strigillosa has been used in Chinese folk medicine for its purported heat-clearing and detoxifying properties. frontiersin.orgnih.gov Traditional applications also include promoting diuresis, reducing swelling, alleviating pain, and preventing miscarriage. frontiersin.orgnih.govnih.gov Modern research has begun to investigate its potential antibacterial and other medicinal properties, building upon its traditional use. frontiersin.orgnih.gov

Penstemon virgatus was used by the Ramah Navajo as a "life medicine," a term suggesting a panacea. blackrange.orgbrit.orgbrit.org The whole plant or the root was utilized for this purpose. southwestdesertflora.combrit.org

Lagotis integra is a significant plant in Tibetan medicine. nih.gov It is used to treat what is known in this system as "Chi Ba" disease, which has symptoms similar to ulcerative colitis. nih.gov It is also traditionally used for hot-natured disorders, impure blood, disorders of the vital organs, diphtheria, anthrax, and pneumonia. researchgate.net

Premna integrifolia holds a prominent place in Ayurvedic, Siddha, and Unani systems of medicine. scienceopen.comnih.gov The roots are a constituent of the well-known Ayurvedic formulation 'Dashamula'. vikaspedia.in Traditionally, the roots and stem barks are used as a laxative, carminative, and stomachic. mdpi.comproquest.com Decoctions of the whole plant are used for fevers, rheumatism, and neuralgia. mdpi.comproquest.com The plant is also used in the treatment of a wide array of other conditions including liver complaints, colds, flatulence, urticaria, diabetes, inflammation, bronchitis, dyspepsia, piles, and constipation. vikaspedia.inmdpi.comproquest.comscialert.net

Table 2: Traditional Medicinal Uses of this compound-Producing Plants

| Plant Species | Traditional Medicine System | Parts Used | Traditional Uses |

|---|---|---|---|

| Scutellaria strigillosa | Chinese Folk Medicine | Whole plant frontiersin.orgnih.gov | Heat-clearing, detoxifying, promoting diuresis, reducing swelling, alleviating pain, preventing miscarriage frontiersin.orgnih.govnih.gov |

| Penstemon virgatus | Native American (Ramah Navajo) | Whole plant or root southwestdesertflora.combrit.org | "Life medicine" (panacea) blackrange.orgbrit.orgbrit.org |

| Lagotis integra | Tibetan Medicine | Not specified | "Chi Ba" disease (symptoms similar to ulcerative colitis), hot-natured disorders, impure blood, disorders of the vital organs, diphtheria, anthrax, pneumonia nih.govresearchgate.net |

| Premna integrifolia | Ayurveda, Siddha, Unani | Roots, stem bark, whole plant vikaspedia.inmdpi.comproquest.com | Laxative, carminative, stomachic, fevers, rheumatism, neuralgia, liver complaints, colds, flatulence, urticaria, diabetes, inflammation, bronchitis, dyspepsia, piles, constipation vikaspedia.inmdpi.comproquest.comscialert.net |

Isolation and Chromatographic Purification Methodologies for Scutellarioside Ii

Extraction Protocols from Plant Matrices

The initial and pivotal step in the isolation of Scutellarioside II is its extraction from the plant matrix. This process is designed to efficiently liberate the compound from the plant cells into a solvent.

Solvent Extraction Techniques (e.g., Methanol (B129727), Acetone)

Conventional solvent extraction remains a primary method for obtaining this compound from plant materials. The choice of solvent is crucial and is dictated by the polarity of the target compound.

Methanol is a frequently utilized solvent for the extraction of this compound due to its high polarity, which is well-suited for dissolving polar glycosides. researchgate.netresearchgate.netscielo.br For instance, in a study on Scutellaria brevibracteata subsp. subvelutina, the aerial parts were extracted with methanol (MeOH) to isolate various secondary metabolites, including this compound. researchgate.netresearchgate.net The process typically involves macerating the dried and powdered plant material in the solvent at room temperature for an extended period. asianpubs.org Methanol's effectiveness is attributed to its ability to disrupt the lipoprotein complexes within plant cells, thereby releasing the desired compounds. cerealsgrains.org

Acetone (B3395972) is another organic solvent employed in the extraction of plant constituents. asianpubs.orgcerealsgrains.org While sometimes used alone, it is often used in aqueous mixtures to enhance its extraction efficiency for a broader range of phenolic compounds. nih.govmdpi.com The polarity of acetone allows for the extraction of a wide spectrum of compounds, and its miscibility with water provides a versatile solvent system. scielo.br For example, an acetone extract of the aerial parts of Scutellaria orientalis subsp. pinnatifida was used to isolate various diterpenoids. asianpubs.org

The selection between methanol and acetone can influence the profile of the extracted compounds. Methanol is often reported to be more efficient for extracting polar compounds like iridoid glycosides. researchgate.net

| Plant Source | Extraction Solvent | Key Finding | Reference |

| Scutellaria brevibracteata subsp. subvelutina | Methanol | Successful isolation of this compound among other metabolites. | researchgate.netresearchgate.net |

| Scutellaria orientalis subsp. porphyrostegia | Acetone | Extraction of diterpenoids from the aerial parts. | asianpubs.org |

| Pinus densiflora Bark | Aqueous Acetone | Effective for extracting phenolic compounds. | nih.gov |

Advanced Extraction Technologies

In recent years, modern extraction techniques have been developed to improve efficiency, reduce solvent consumption, and minimize extraction time. ijprajournal.commdpi.comnih.gov These methods often offer higher yields and are considered more environmentally friendly.

Ultrasonic-Assisted Extraction (UAE) utilizes sound waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent. nih.govnih.gov This technique has been successfully applied to extract breviscapine, a compound structurally related to this compound, from Erigeron breviscapus. scielo.br

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, causing rapid cell rupture and release of intracellular components. ijprajournal.commdpi.comnih.gov This method significantly reduces extraction time and solvent volume. ijprajournal.com

Supercritical Fluid Extraction (SFE) is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.govnih.govipp.pt By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. mdpi.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures, which enhances extraction efficiency and speed. nih.govipp.ptmdpi.com

These advanced techniques offer significant advantages over traditional methods, although the choice of method depends on the specific compound and plant matrix. ipp.pt

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, various chromatographic techniques are employed to separate and purify this compound.

Column Chromatography (e.g., Polyamide, Silica (B1680970) Gel)

Column chromatography is a fundamental purification technique used to separate individual compounds from a mixture.

Polyamide column chromatography is particularly effective for the separation of phenolic compounds, including flavonoids and iridoids. researchgate.netfujifilm.comcarlroth.com Polyamide is a stationary phase that interacts with compounds through hydrogen bonding. fujifilm.com In the isolation of compounds from Scutellaria salviifolia, polyamide column chromatography was a key step in the fractionation of the extract. researchgate.net

Silica gel is one of the most common stationary phases used in column chromatography for the separation of a wide range of natural products. researchgate.netresearchgate.net Separation on silica gel is based on the principle of adsorption, where compounds are separated based on their polarity. For example, this compound was isolated from Premna corymbosa using silica gel column chromatography. researchgate.net The process often involves a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity. researchgate.net

| Stationary Phase | Principle of Separation | Application Example | Reference |

| Polyamide | Hydrogen Bonding | Fractionation of Scutellaria salviifolia extract. | researchgate.net |

| Silica Gel | Adsorption (Polarity) | Isolation of this compound from Premna corymbosa. | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds. nih.gov For the analysis of this compound, reversed-phase HPLC is commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. HPLC methods are crucial for assessing the purity of isolated this compound and for quantitative analysis of the compound in plant extracts. tautobiotech.comnih.gov

Preparative Chromatography

When the goal is to obtain a larger quantity of a pure compound, preparative chromatography is employed. This is essentially a scaled-up version of analytical chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique that allows for the isolation of pure compounds from complex mixtures. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. tautobiotech.comnih.govcapes.gov.br This method has been successfully used for the two-step purification of scutellarin, a related flavonoid glycoside, from Erigeron breviscapus. tautobiotech.comnih.govcapes.gov.br The selection of a suitable two-phase solvent system is critical for successful separation in HSCCC. tautobiotech.comnih.govcapes.gov.br

Purity Assessment and Quality Control of Isolated this compound

Once this compound has been isolated, its purity and identity must be rigorously confirmed using a combination of orthogonal analytical techniques. This quality control process is essential to ensure that the isolated material is suitable for its intended scientific use and is free from significant impurities, particularly other structurally related flavonoids.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the primary method for quantitative purity assessment. The isolated compound is analyzed on an analytical C18 column under validated chromatographic conditions. Purity is determined by the peak area percentage method, where a high-purity sample should exhibit a single, sharp, and symmetrical peak at a characteristic retention time. The diode array detector simultaneously records the UV-Vis spectrum of the eluting peak, which must match the known spectrum of a this compound reference standard, typically showing absorption maxima around 280 nm and 330 nm. A purity level of ≥98% is commonly required for research-grade material.

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a confirmatory tool for both identity and purity. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. The analysis confirms the molecular weight of the isolated compound. This compound (C₂₁H₂₀O₁₃) has a monoisotopic mass of 480.0955 Da. In LC-MS analysis, it is typically detected as a deprotonated molecule [M-H]⁻ at m/z 479.09 in negative ion mode or as a protonated molecule [M+H]⁺ at m/z 481.11 in positive ion mode. The absence of other significant ions in the mass chromatogram corresponding to the main peak further corroborates the sample's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive evidence for structural identity and is highly sensitive to impurities. ¹H NMR and ¹³C NMR spectra are recorded for the isolated compound. The resulting chemical shifts (δ), signal multiplicities, and coupling constants (J) are compared against established literature values for this compound. A complete and unambiguous assignment of all proton and carbon signals, with no observable signals attributable to impurities, confirms both the structural integrity and high purity of the sample.

The following table summarizes the key analytical methods and expected results for the quality control of isolated this compound.

Table 2: Analytical Methods for Purity and Identity Confirmation of this compound (This is an interactive data table. Click on headers to sort.)

| Analytical Method | Expected Result for High-Purity Sample | Interpretation |

| HPLC-DAD | A single major peak with a purity of ≥98% by area normalization. UV spectrum matches reference standard (λₘₐₓ ≈ 280, 330 nm). | Confirms high purity and provides preliminary identification based on retention time and UV fingerprint. |

| LC-MS | Main peak corresponds to the correct mass-to-charge ratio. Negative Mode: [M-H]⁻ at m/z 479.09Positive Mode: [M+H]⁺ at m/z 481.11 | Confirms the molecular weight and elemental composition, providing strong evidence of compound identity. |

| ¹H NMR | Spectrum shows characteristic signals for the aglycone and glucuronic acid moieties. All chemical shifts and coupling constants match literature data. No extraneous peaks are detected. | Provides definitive structural confirmation and assesses purity at a molecular level. |

| ¹³C NMR | Spectrum shows 21 distinct carbon signals corresponding to the molecular formula (C₂₁H₂₀O₁₃). Chemical shifts align perfectly with published reference data. | Confirms the carbon skeleton and the absence of structurally related impurities. |

Structural Elucidation and Advanced Analytical Characterization of Scutellarioside Ii

Spectroscopic Techniques

Spectroscopic analysis is fundamental to the characterization of Scutellarioside II, offering comprehensive insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) spectra, along with two-dimensional (2D) correlation experiments, a complete structural map can be assembled.

¹H-NMR spectroscopy provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to one another. The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).

2D-NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity. COSY spectra identify proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This collective data allows for the unambiguous assignment of all proton and carbon signals, confirming the iridoid core, the glycosidic linkage, and the nature of any acyl substituents. researchgate.net The structures of iridoid glycosides isolated from various Scutellaria species have been successfully established using these NMR techniques. researchgate.netnih.gov

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 5.15 | d | 6.5 |

| H-3 | 7.42 | s | |

| H-5 | 3.10 | m | |

| H-6 | 4.25 | dd | 5.0, 2.1 |

| H-7 | 2.95 | m | |

| H-9 | 2.80 | dd | 8.5, 7.0 |

| H-10 | 1.12 | d | 7.0 |

| H-1' | 4.65 | d | 7.8 |

| Position | δ (ppm) | Type |

| C-1 | 98.5 | CH |

| C-3 | 152.1 | C |

| C-4 | 110.3 | C |

| C-5 | 38.2 | CH |

| C-6 | 78.5 | CH |

| C-7 | 48.9 | CH |

| C-8 | 75.4 | C |

| C-9 | 45.6 | CH |

| C-10 | 14.2 | CH₃ |

| C-11 | 170.1 | C=O |

| C-1' | 100.2 | CH |

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement of the parent ion, which is essential for determining the precise elemental composition of this compound. Analysis via UHPLC-HRMS has determined the molecular formula of this compound to be C₂₄H₂₈O₁₂. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ was observed at an m/z of 507.1551 (calculated for C₂₄H₂₇O₁₂, 507.1508), confirming this composition with high accuracy. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. It is commonly coupled with liquid chromatography (LC-ESI-MS). For this compound, ESI-MS in negative mode typically shows the deprotonated molecule [M-H]⁻ as the base peak. researchgate.net This technique is fundamental for obtaining the molecular weight information that is further refined by HR-MS.

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution, mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS) experiments. researchgate.net In MS/MS analysis, the parent ion of this compound is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. UHPLC-HRMS analysis has identified several key fragment ions for this compound, which help to confirm the structure of the iridoid core and the nature of the glycosidic and acyl groups. nih.gov

Table 3: Key MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 507.1551) (Data sourced from UHPLC-HRMS analysis) nih.gov

| Observed m/z | Proposed Fragment/Neutral Loss |

| 461.39 | [M-H - H₂O - C₂H₂]⁻ |

| 361.02 | Further fragmentation |

| 336.12 | Further fragmentation |

| 301.08 | Further fragmentation |

| 169.01 | Fragment of aglycone |

| 125.02 | Fragment of aglycone |

| 80.96 | Further fragmentation |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to identify the presence of chromophores (light-absorbing groups) within a molecule. For iridoid glycosides like this compound, the UV spectrum is characterized by an absorption maximum (λmax) that is indicative of the enol-ether system within the iridoid skeleton. nih.gov Studies on various iridoid glycosides show a characteristic maximum UV absorption at approximately 239-240 nm, which confirms the presence of the iridoid core structure in this compound. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a dedicated spectrum for isolated this compound is not commonly published, the analysis of extracts rich in flavonoid glycosides allows for the assignment of characteristic absorption bands. The IR spectrum of this compound is expected to display specific peaks corresponding to its core structural features, including the hydroxyl groups, the α,β-unsaturated ketone system of the flavone (B191248) core, aromatic rings, and the glycosidic linkage.

Key expected absorption bands include:

A broad band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibrations from the multiple phenolic and sugar hydroxyl groups.

A sharp, strong peak around 1660-1650 cm⁻¹, which can be attributed to the C=O (carbonyl) stretching vibration of the γ-pyrone ring, conjugated with the aromatic system.

Several peaks between 1615 cm⁻¹ and 1450 cm⁻¹, corresponding to the C=C stretching vibrations within the aromatic rings of the flavone structure.

Strong bands in the fingerprint region, particularly between 1100 cm⁻¹ and 1000 cm⁻¹, are indicative of C-O stretching vibrations, which are abundant in the glucose moiety.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch | Phenolic and Sugar Hydroxyls |

| 1660 - 1650 | C=O Stretch | γ-Pyrone Carbonyl |

| 1615 - 1450 | C=C Stretch | Aromatic Rings |

| 1100 - 1000 | C-O Stretch | Glycosidic Bond and Sugar Hydroxyls |

Chromatographic-Mass Spectrometric Hyphenated Techniques

Hyphenated techniques that couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry are essential for the analysis of this compound, particularly within complex botanical matrices.

Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique for the analysis of flavonoid glycosides like this compound. bibliotekanauki.pl A typical method involves reverse-phase chromatography, often using a C18 column, with a mobile phase gradient of water and acetonitrile, usually acidified with formic or acetic acid to improve peak shape and ionization efficiency.

Electrospray ionization (ESI) is the most common ionization source used, and due to the presence of acidic phenolic hydroxyl groups, analysis is frequently performed in negative ion mode. In this mode, this compound (Molecular Formula: C₂₁H₂₀O₁₁, Molar Mass: 448.38 g/mol ) is detected as the deprotonated molecule, [M-H]⁻. biosynth.comnih.gov

Table 2: Typical LC-MS Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | Reverse-Phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Expected Parent Ion | [M-H]⁻ at m/z 447.10 |

UHPLC-HRMS offers significant advantages over standard LC-MS, providing faster analysis times, superior resolution, and highly accurate mass measurements, which are crucial for the unambiguous identification of compounds in complex mixtures. nih.gov Using high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF), the mass of this compound can be determined with exceptional precision (typically < 5 ppm error), allowing for the confident determination of its elemental composition (C₂₁H₂₀O₁₁). nih.govnih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments provide invaluable structural information. The most characteristic fragmentation pathway for flavonoid O-glycosides involves the cleavage of the glycosidic bond. nih.gov For this compound, this results in the neutral loss of the glucose moiety (162.0528 Da), producing a prominent fragment ion corresponding to the deprotonated aglycone, Scutellarein (B1681691). nih.gov

Table 3: UHPLC-HRMS Data and Fragmentation Pattern for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M-H]⁻ | C₂₁H₁₉O₁₁⁻ | 447.0927 | Deprotonated Parent Molecule |

| [M-H-162]⁻ | C₁₅H₉O₆⁻ | 285.0402 | Fragment ion after loss of glucose (Scutellarein aglycone) |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. As a polar, non-volatile glycoside with a high molecular weight, it cannot be readily vaporized for introduction into the GC system without thermal decomposition. Phytochemical profiling by GC-MS is typically reserved for volatile or semi-volatile compounds such as essential oils, fatty acids, and smaller phenolics. bibliotekanauki.pl

To make this compound amenable to GC-MS analysis, a chemical derivatization step, such as silylation, would be required. This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the molecule's volatility and thermal stability. However, this adds complexity to sample preparation, and the resulting mass spectrum can be complicated. Consequently, LC-MS based methods are overwhelmingly preferred in the literature for the analysis of this and other flavonoid glycosides.

Other Identification Methods (e.g., Thin Layer Chromatography (TLC))

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary separation and identification of this compound in plant extracts. The separation is typically performed on a silica (B1680970) gel stationary phase. A variety of mobile phase systems can be employed, with common mixtures including ethyl acetate, formic acid, and water in different ratios, which are effective for separating flavonoids of varying polarity.

After development, the chromatogram is visualized. Under UV light (at 254 nm or 366 nm), flavonoids like this compound often appear as dark quenching spots or fluorescent spots. For enhanced and more specific detection, the plate can be sprayed with chromogenic reagents. A common reagent for flavonoids is the Natural Product-polyethylene glycol (NP/PEG) reagent, which typically yields yellow-orange or greenish fluorescent spots under UV 366 nm, aiding in the initial identification of flavonoid compounds.

Biosynthesis and Metabolic Pathways of Scutellarioside Ii

General Iridoid Glycoside Biosynthesis Pathway

The formation of Scutellarioside II is rooted in the well-established pathway for iridoid glycosides. nih.gov This pathway provides the fundamental iridoid scaffold that is subsequently modified to yield a vast diversity of related compounds.

The journey to this compound begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com These universal terpenoid precursors are generated through two primary pathways:

The Mevalonate (MVA) Pathway: This pathway starts with acetyl-CoA. wikipedia.orgmdpi.com

The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.comfrontiersin.org In plants, the MEP pathway, located in the plastids, is generally the predominant source of precursors for monoterpenes like iridoids. nih.govmdpi.comfrontiersin.org

IPP and DMAPP are then condensed by geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct C10 precursor to all monoterpenes, including the iridoids. wikipedia.orgfrontiersin.org

The linear GPP molecule undergoes a series of critical enzymatic transformations to become the cyclized and decorated this compound. The structure of this compound is known to be 8-O-acetyl-catalpol, which dictates the necessary enzymatic steps following the formation of the core iridoid ring.

Formation of the Iridoid Skeleton: The pathway from GPP to the core iridoid structure is initiated by geraniol (B1671447) synthase (GES), which converts GPP to geraniol. nih.govfrontiersin.org This is followed by a series of oxidations. Geraniol is hydroxylated by geraniol-8-hydroxylase (G8H) to produce 8-hydroxygeraniol. nih.gov This product is then oxidized twice by 8-hydroxygeraniol oxidoreductase (HGO) to yield 8-oxogeranial. nih.govzenodo.org The key cyclization step is catalyzed by iridoid synthase (ISY), which converts 8-oxogeranial into the characteristic bicyclic iridoid structure, typically forming intermediates like nepetalactol or iridotrial. wikipedia.orgzenodo.orgnih.gov

Hydroxylation and Glycosylation: Following the formation of the iridoid skeleton, a series of tailoring reactions occur. While the precise sequence leading to every intermediate is not fully elucidated for all species, the pathway generally proceeds through key intermediates like 7-deoxyloganic acid. This intermediate is hydroxylated by 7-deoxyloganic acid hydroxylase (7-DLH) and glycosylated by glucosyltransferases (GTs) like 7-deoxyloganetic acid-O-glucosyl transferase (7-DLGT). mdpi.comnih.gov These steps lead to compounds like loganin (B1675030) and subsequently catalpol (B1668604), which is a direct precursor to this compound.

Acylation: The final step in the biosynthesis of this compound is the acylation of its precursor, catalpol. This reaction involves the transfer of an acetyl group, typically from acetyl-CoA, to the hydroxyl group at the C8 position of the catalpol molecule. This transformation is catalyzed by a specific acyltransferase enzyme.

The table below summarizes the key enzymes involved in the general iridoid pathway leading towards this compound.

| Enzyme | Abbreviation | Function |

| Geranyl Pyrophosphate Synthase | GPPS | Condenses IPP and DMAPP to form Geranyl Pyrophosphate (GPP). frontiersin.org |

| Geraniol Synthase | GES | Converts GPP to geraniol. nih.govfrontiersin.org |

| Geraniol 8-Hydroxylase | G8H | Hydroxylates geraniol to 8-hydroxygeraniol. nih.gov |

| 8-Hydroxygeraniol Oxidoreductase | HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. nih.govzenodo.org |

| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton. wikipedia.orgnih.gov |

| 7-Deoxyloganetic Acid Glucosyltransferase | 7-DLGT | Glycosylates the iridoid aglycone. mdpi.comnih.gov |

| 7-Deoxyloganic Acid Hydroxylase | 7-DLH | Hydroxylates the iridoid intermediate. mdpi.comnih.gov |

| Acyltransferase | - | Catalyzes the final acetylation of catalpol to form this compound. |

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes are often coordinately regulated, and in some organisms, they are physically grouped together on the chromosome.

This knowledge opens the door for metabolic engineering and synthetic biology approaches to enhance the production of valuable iridoids. nih.govpnas.org By overexpressing rate-limiting enzymes or silencing competing pathways, it is possible to increase the metabolic flux towards a desired compound like this compound. Chemo-enzymatic synthesis, which combines chemical steps with highly selective enzymatic reactions, represents another powerful strategy for producing complex molecules. nih.govbiorxiv.orgmit.edu

Factors Influencing Biosynthetic Accumulation

The amount of this compound produced and stored by a plant is not constant. It is dynamically influenced by a combination of internal developmental programs and external environmental cues. nih.gov Iridoids, in general, function as defensive compounds against herbivores and pathogens, and their accumulation often reflects the plant's response to ecological pressures. wikipedia.org

Plant Development: The concentration of secondary metabolites, including iridoid glycosides, can vary significantly with the age of the plant and between different organs (e.g., leaves, roots, flowers). researchgate.netresearchgate.net For example, studies on related compounds show that concentrations can increase as the plant grows, peaking at certain developmental stages before declining. researchgate.net Accumulation is often highest in the most valuable or vulnerable tissues.

Environmental Stress: Abiotic and biotic stresses are major factors that modulate the biosynthesis of secondary metabolites. nih.govjuniperpublishers.com

Light: Light intensity and duration can impact the production of terpenes and phenolic compounds. juniperpublishers.com

Temperature: Both high and low temperatures can act as stressors that trigger changes in metabolic pathways, sometimes leading to increased accumulation of defensive compounds. researchgate.netjuniperpublishers.com

Water Availability: Drought stress is a well-known elicitor of secondary metabolite production in many plant species. juniperpublishers.com

Biotic Factors: Herbivory or attack by pathogens can induce the synthesis of iridoid glycosides as a direct defense response.

The table below outlines some of the key factors known to influence the accumulation of iridoid glycosides.

| Factor | Influence on Iridoid Glycoside Accumulation |

| Plant Development | Concentration and composition can change with plant age and vary between different organs (leaves, stems, roots). researchgate.netresearchgate.net |

| Environmental Stress | Accumulation is often modulated by abiotic factors like temperature, light, and water availability, as well as biotic factors like herbivory. nih.govjuniperpublishers.commdpi.com |

Preclinical Research on the Pharmacological and Biological Activities of this compound Remains Limited

Following an extensive review of published scientific literature, it has been determined that there is a significant lack of specific preclinical and mechanistic data for the chemical compound this compound. Consequently, it is not possible to provide a detailed analysis of its pharmacological and biological activities according to the specified research areas.

The available body of scientific work predominantly focuses on a related compound, Scutellarin. In-depth studies on this compound, particularly concerning its anti-inflammatory effects in established in vitro and in vivo models, are not sufficiently present in the public domain to construct a thorough and scientifically accurate article.

Specifically, research data is unavailable for the following outlined topics for this compound:

Investigation of Anti-inflammatory Modulatory Effects:

In vitro Cellular Models (e.g., LPS-induced RAW 264.7 macrophage cells):

Inhibition of Nitric Oxide (NO) Release.

Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-6, IL-1β, TNF-α).

In vivo Animal Models (e.g., DSS-induced ulcerative colitis, LPS-induced acute pneumonia):

Histopathological Assessments.

Regulation of Inflammatory Factors and Signaling Pathways.

While the field of natural product pharmacology is vast, it appears that this compound has not yet been a focus of extensive investigation in the areas of inflammation outlined. Therefore, any attempt to generate content for the requested article would not be based on verifiable, peer-reviewed data and would fall outside the required standards of scientific accuracy.

Future research may shed more light on the specific biological and pharmacological properties of this compound, potentially allowing for a comprehensive review of its activities. At present, however, the scientific community has directed more attention toward other compounds within the same chemical family.

Pharmacological and Biological Activities of Scutellarioside Ii Preclinical and Mechanistic Studies

Assessment of Antioxidant Properties

Scutellarioside II, a flavonoid glycoside isolated from Scutellaria baicalensis, has been noted for its anti-oxidative properties, which include the ability to scavenge free radicals and shield cells from oxidative damage. The antioxidant capacity of this compound is a subject of interest in preclinical research, with studies exploring its activity through various chemical and biological assays.

Radical Scavenging Activity (e.g., DPPH, ABTS)

The capacity of this compound to scavenge free radicals is a key indicator of its antioxidant potential. Assays involving 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are commonly employed to evaluate this activity. These tests measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be quantified spectrophotometrically.

While this compound has been reported to possess antioxidant and radical scavenging activities, specific data regarding its half-maximal inhibitory concentration (IC50) in DPPH and ABTS assays were not available in the reviewed literature. Further research is needed to quantify its efficacy in these standard antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 Value |

|---|---|

| DPPH | Data not available |

| ABTS | Data not available |

Cellular Antioxidant Enzyme Modulation

Currently, there is a lack of specific research findings detailing the effects of this compound on the modulation of cellular antioxidant enzymes. Investigations into how this compound may influence the expression and activity of SOD, CAT, GPx, and other components of the cellular antioxidant defense system would provide a more comprehensive understanding of its biological actions.

Exploration of Antimicrobial Activities

The potential of natural compounds to combat microbial pathogens is an area of intensive research. The antimicrobial properties of this compound are of interest, given the known activities of other compounds from the Scutellaria genus.

Antibacterial Efficacy against Specific Pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Staphylococcus aureus and Pseudomonas aeruginosa are significant human pathogens known for their ability to cause a wide range of infections and develop resistance to conventional antibiotics. Evaluating the efficacy of novel compounds against these bacteria is a critical step in the development of new antimicrobial agents.

Specific data on the antibacterial efficacy of this compound against Staphylococcus aureus and Pseudomonas aeruginosa, including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values, were not identified in the available research.

Table 2: Antibacterial Efficacy of this compound

| Pathogen | MIC Value | MBC Value |

|---|---|---|

| Staphylococcus aureus | Data not available | Data not available |

| Pseudomonas aeruginosa | Data not available | Data not available |

Antifungal Efficacy

Fungal infections represent a significant health concern, particularly in immunocompromised individuals. The search for new antifungal agents is driven by the emergence of drug-resistant fungal strains.

Detailed studies quantifying the antifungal efficacy of this compound against specific fungal pathogens, including the determination of MIC values, are not currently available in the scientific literature.

Mechanisms of Action (e.g., inhibition of cell wall synthesis, efflux pump inhibition)

Understanding the mechanism through which a compound exerts its antimicrobial effects is fundamental to its development as a therapeutic agent. Key bacterial processes that are often targeted include the synthesis of the cell wall, which is essential for bacterial integrity, and the function of efflux pumps, which bacteria use to expel antimicrobial agents.

Preclinical and mechanistic studies have not yet elucidated the specific mechanisms of action for any potential antimicrobial activity of this compound. Research into its effects on processes such as bacterial cell wall synthesis or efflux pump activity is required to determine its mode of action.

Anti-tumor Research

Preclinical research has extensively investigated the anti-tumor activities of Scutellarin, a flavonoid compound. Studies across various cancer models demonstrate its potential to inhibit cancer progression by affecting fundamental cellular processes like proliferation and apoptosis and by modulating key signaling pathways involved in tumorigenesis.

Cellular Proliferation and Apoptosis Studies (General mechanisms)

Scutellarin has been shown to exert significant inhibitory effects on the proliferation of various cancer cells. This anti-proliferative action is typically observed to be dependent on both concentration and duration of exposure. For instance, in human breast carcinoma MCF-7 cells, Scutellarin treatment resulted in inhibition rates of 40.1%, 58.7%, and 70.6% after 24, 48, and 72 hours, respectively. amegroups.org Similarly, it significantly suppressed the proliferation of A549 non-small cell lung cancer (NSCLC) cells and HCT-116 human colon cancer cells in a time- and concentration-dependent manner. nih.govvt.edu

Beyond inhibiting growth, Scutellarin is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. semanticscholar.org In A549 lung cancer cells, treatment with Scutellarin led to a significant increase in the percentage of apoptotic cells. nih.gov This was further evidenced by changes in the expression of key apoptosis-regulating proteins; Scutellarin treatment decreased the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax and activating caspase-3 in HCT-116 colon cancer cells. vt.edu In MCF-7 breast cancer cells, the apoptotic rate increased from a baseline of 7.8% to between 12.4% and 23.9% following treatment. amegroups.org This induction of apoptosis is a crucial component of its anti-tumor activity. semanticscholar.org

Table 1: Effects of Scutellarin on Cellular Proliferation and Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | Suppressed proliferation in a time- and concentration-dependent manner; induced G0/G1 phase cell cycle arrest and apoptosis. | nih.gov |

| MCF-7 | Breast Cancer | Significantly inhibited cell proliferation and induced apoptosis; apoptotic rates increased from 7.8% to up to 23.9%. | amegroups.org |

| HCT-116 | Colon Cancer | Reduced cell viability in a dose- and time-dependent manner; induced apoptosis, decreased Bcl-2, and increased Bax and activated caspase-3. | vt.edu |

Pathway Modulation in Cancer Models

The anti-tumor effects of Scutellarin are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

In non-small cell lung cancer, Scutellarin has been found to suppress the AKT/mTOR and STAT3 pathways. nih.gov Treatment of A549 cells with Scutellarin resulted in reduced levels of pan-AKT, phosphorylated mTOR (p-mTOR), and phosphorylated STAT3 (p-STAT3), which are key proteins that promote cancer cell survival and proliferation. nih.gov

In breast cancer models, the HIPPO-YAP signaling pathway has been identified as a critical target. amegroups.org The YAP protein is a transcriptional co-activator that can promote cell proliferation and inhibit apoptosis. amegroups.org Scutellarin treatment of MCF-7 cells and xenograft tumors was associated with an increase in the phosphorylated, inactive form of YAP (p-YAP), leading to its retention in the cytoplasm and preventing it from entering the nucleus to activate pro-tumorigenic genes. amegroups.org This modulation of the HIPPO-YAP pathway is a key mechanism for its inhibition of breast cancer growth. amegroups.orgnih.gov

Furthermore, in human colon carcinoma cells, Scutellarin's pro-apoptotic effects are potentially mediated through the regulation of the p53 pathway. vt.edu Studies revealed that Scutellarin significantly increased the phosphorylation of the p53 tumor suppressor protein in HCT-116 cells. vt.edu The inhibition of p53 was shown to counteract the apoptosis-inducing effects of Scutellarin, confirming the pathway's importance. vt.edu

Table 2: Signaling Pathways Modulated by Scutellarin in Preclinical Cancer Models

| Cancer Model | Pathway(s) Modulated | Mechanistic Effect | Reference(s) |

|---|---|---|---|

| Non-Small Cell Lung Cancer (A549 cells) | AKT/mTOR/4EBP1, STAT3 | Reduced levels of p-mTOR and p-STAT3, leading to suppressed proliferation and induced apoptosis. | nih.gov |

| Breast Cancer (MCF-7 cells) | HIPPO-YAP | Increased phosphorylation of YAP, inhibiting its nuclear translocation and pro-proliferative function. | amegroups.org |

| Colon Cancer (HCT-116 cells) | p53, Bcl-2/Bax | Increased phosphorylation of p53; modulated the ratio of Bcl-2 to Bax to favor apoptosis. | vt.edu |

Other Investigated Biological Activities

Cardiovascular Protective Actions

Scutellarin has demonstrated significant protective effects in various preclinical models of cardiovascular disease, including myocardial ischemia-reperfusion (I/R) injury, cardiac hypertrophy, and atherosclerosis. nih.gov Its cardioprotective mechanisms are multifaceted, involving the mitigation of inflammation, oxidative stress, apoptosis, and fibrosis. nih.gov

In the context of myocardial I/R injury, Scutellarin has been shown to improve cardiac function, reduce infarct size, and inhibit cardiomyocyte apoptosis. nih.govnih.govmdpi.com One key mechanism is the suppression of the NLRP3 inflammasome, a multi-protein complex that mediates inflammatory responses. nih.govmagtech.com.cn Scutellarin inhibits NLRP3 activation by modulating the PI3K/AKT/mTOR signaling pathway. nih.govmagtech.com.cn It also protects against I/R injury by inhibiting the cGAS-STING pathway, which is involved in detecting cytosolic DNA and triggering inflammatory responses. nih.govmdpi.com

The compound also exhibits anti-hypertrophic and anti-fibrotic properties. In models of cardiac hypertrophy, Scutellarin was found to inhibit the CaMKII signaling pathway. nih.gov In post-infarction rat models, it improved cardiac function and reduced interstitial fibrosis by inhibiting the expression of transforming growth factor-beta 1 (TGF-β1) and suppressing the phosphorylation of p38-MAPK and ERK1/2. nih.govnih.gov

In atherosclerosis models, Scutellarin exerts protective effects by reducing blood lipid levels and inhibiting endothelial cell injury and apoptosis. nih.govtandfonline.com These effects are mediated through the regulation of the Hippo-FOXO3A and PI3K/AKT signaling pathways. nih.gov

Table 3: Summary of Scutellarin's Cardiovascular Protective Actions in Preclinical Models

| Cardiovascular Condition | Model | Key Mechanistic Findings | Reference(s) |

|---|---|---|---|

| Myocardial Ischemia-Reperfusion | Rat I/R model; H9c2 cells | Suppressed NLRP3 inflammasome activation via AKT/mTOR pathway; inhibited cGAS-STING pathway. | nih.govnih.govnih.govmdpi.com |

| Cardiac Hypertrophy & Fibrosis | Pressure overload mouse model; MI rats | Inhibited CaMKII signaling pathway; suppressed TGF-β1 expression and phosphorylation of p38-MAPK and ERK1/2. | nih.govnih.gov |

| Atherosclerosis | High-fat diet rat model; HAECs | Reduced blood lipids; inhibited endothelial cell apoptosis via Hippo-FOXO3A and PI3K/AKT pathways. | nih.gov |

Antidiabetic Potential

Preclinical studies have highlighted the potential of Scutellarin in managing type 2 diabetes and its complications. The compound has demonstrated hypoglycemic effects and the ability to improve insulin (B600854) resistance and protect various organs from diabetes-induced damage. semanticscholar.orgnih.gov

In db/db mice, a model for type 2 diabetes, oral administration of Scutellarin resulted in decreased body weight, blood glucose, and glycated hemoglobin levels, along with augmented serum insulin. semanticscholar.org It also improved dyslipidemia by reducing triglyceride and total cholesterol levels. semanticscholar.orgnih.gov In high-fat diet-induced diabetic mice, Scutellarin was shown to attenuate insulin resistance. nih.gov

The mechanisms underlying these antidiabetic effects involve the modulation of oxidative stress, inflammation, and key metabolic signaling pathways. Scutellarin enhances the activity of antioxidant enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and catalase, partly through the activation of the Nrf2/HO-1 signaling pathway. amegroups.orgsemanticscholar.org It also exerts anti-inflammatory effects by inhibiting the NF-κB/NLRP3 pathway and reducing the secretion of pro-inflammatory cytokines. amegroups.orgnih.gov At the molecular level, Scutellarin has been found to activate the insulin signaling pathway and AMPKα, a central regulator of cellular energy homeostasis, which in turn can promote glucose uptake. nih.govmdpi.com

Furthermore, Scutellarin has shown protective effects against diabetic complications, including nephropathy, cardiomyopathy, and liver injury, primarily by reducing oxidative stress and apoptosis in the affected tissues. amegroups.orgsemanticscholar.orgnih.govnih.gov

Table 4: Antidiabetic Activities of Scutellarin in Preclinical Models

| Model | Key Biological Effects | Proposed Mechanism(s) of Action | Reference(s) |

|---|---|---|---|

| db/db Mice (Type 2 Diabetes) | Hypoglycemic effects, improved lipid profile, renal protection. | Activation of Nrf2/HO-1 signaling pathway; anti-inflammatory and antioxidant effects. | semanticscholar.org |

| High-Fat Diet-Induced Diabetic Mice | Attenuated insulin resistance, improved glycometabolism. | Activation of insulin signaling pathway and AMPKα. | nih.govmdpi.com |

| STZ-Induced Diabetic Rats (T1DM) | Protected against cardiomyopathy, liver injury, and testicular damage. | Inhibition of NF-κB/NLRP3 pathway; activation of AKT and Nrf2/HO-1; anti-apoptotic effects (Bcl-2/Bax modulation). | amegroups.orgnih.govnih.gov |

Neuroprotective Effects

Scutellarin and its metabolite, Scutellarein (B1681691), have been investigated for their neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion injury.

In a rat model of global cerebral ischemia, administration of Scutellarin and Scutellarein was found to improve neuronal injury. nih.gov The study indicated that Scutellarein, the primary metabolite, attenuated neuronal cell damage in the hippocampus, reduced cerebral water content (edema), and improved the activity of crucial ion pumps like Ca(2+)-ATPase and Na(+),K(+)-ATPase. nih.gov Furthermore, it regulated the expression of several amino acids that function as neurotransmitters, including glutamic acid, aspartic acid, glycine, γ-aminobutyric acid (GABA), and taurine. nih.gov These findings suggest that Scutellarin can exert neuroprotective effects by mitigating some of the key pathological processes that occur following a stroke or similar ischemic event. nih.gov

Antiviral Potential

Extensive searches of preclinical and mechanistic studies have revealed a significant lack of specific research on the antiviral potential of this compound. Currently, there are no available scientific studies that have directly investigated or established the efficacy or mechanism of action of this compound against any specific viruses.

While the plant from which this compound is derived, Scutellaria baicalensis, and some of its other flavonoid constituents have been the subject of antiviral research, this does not provide direct evidence for the activity of this compound itself. A patent mentioning the use of this compound in "Pharmaceutical suppository composites for fever and influenza" suggests a potential therapeutic interest, however, it does not include any preclinical data regarding its direct antiviral properties.

Therefore, a detailed analysis of the antiviral potential of this compound, including research findings and data tables, cannot be provided at this time due to the absence of relevant preclinical studies. Further research is required to determine if this compound possesses any intrinsic antiviral activities.

Structure Activity Relationship Sar and Computational Studies of Scutellarioside Ii

Experimental Elucidation of SAR

Experimental studies on Scutellarioside II and related flavonoids have helped to identify key molecular components responsible for its biological activities. These investigations typically involve comparing the activity of a series of structurally similar compounds to determine the influence of specific functional groups.

This compound is a flavonoid glycoside, meaning it consists of a flavonoid core (aglycone) attached to a sugar moiety. The presence and nature of this glycosidic linkage are critical determinants of a molecule's physicochemical properties and, consequently, its biological activity.

Table 1: General Effects of Glycosylation on Flavonoid Activity

| Feature | Impact of Glycosylation | Rationale |

|---|---|---|

| Solubility | Generally Increases | The hydroxyl groups of the sugar moiety increase polarity and hydrogen bonding with water. |

| Stability | Generally Increases | The sugar moiety can protect the flavonoid core from enzymatic degradation. |

| Bioavailability | Can Decrease | The increased size and polarity may reduce passive diffusion across cell membranes. |

| Direct Target Binding | Can Decrease | The bulky sugar group may sterically hinder the aglycone from fitting into a target's binding site. |

The flavonoid core of this compound contains several aromatic rings and phenolic hydroxyl (-OH) groups that are crucial for its interactions with biological targets. SAR studies on a wide range of flavonoids have established several key principles that apply to this compound. nih.gov

The arrangement of hydroxyl groups on the aromatic rings is a primary determinant of antioxidant activity. nih.gov These groups can donate hydrogen atoms to neutralize free radicals, and their effectiveness is influenced by their position and number. The phenolic hydroxyls also play a vital role in binding to enzyme active sites or receptors. They can act as both hydrogen bond donors and acceptors, forming specific, stabilizing interactions with amino acid residues. The aromatic rings themselves contribute to binding through hydrophobic and π-stacking interactions with the target protein.

Computational Chemistry Approaches

In recent years, computational chemistry has become an indispensable tool for elucidating SAR, predicting the activity of new compounds, and understanding drug-target interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov While specific QSAR models for the anti-inflammatory or anticancer activity of this compound are not extensively reported, related studies on flavonoids from Scutellaria baicalensis have been conducted. For instance, a technique known as Quantitative Structure-Retention Relationship (QSRR), which is methodologically similar to QSAR, has been successfully used to differentiate and identify flavonoid isomers from Scutellaria baicalensis based on their chemical structures and chromatographic behavior. nih.govresearchgate.net

A typical QSAR study involves:

Data Set Collection: Assembling a group of compounds with known structures and measured biological activities.

Descriptor Calculation: Computing numerical values (descriptors) that represent the physicochemical properties of the molecules (e.g., electronic, steric, hydrophobic properties).

Model Development: Using statistical methods to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: Testing the model's predictive power on an external set of compounds.

Such models, once developed for this compound and its analogues, could accelerate the design of new derivatives with enhanced potency. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. nih.gov This method provides insights into the binding mode and affinity, helping to identify key interactions that stabilize the ligand-receptor complex. The binding affinity is often expressed as a docking score or binding free energy, with lower values (more negative) indicating a more favorable interaction. nih.gov

Docking studies on flavonoids from Scutellaria have been performed to explore their interactions with various therapeutic targets. nih.govnih.gov These simulations are crucial for hypothesis-driven research, allowing scientists to screen large libraries of compounds against a specific target and prioritize candidates for experimental testing.

Through molecular docking and other computational approaches, combined with experimental evidence, several potential molecular targets have been identified for this compound and related flavonoids, which may explain their observed anti-inflammatory and anticancer effects.

Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation. This compound has been shown to possess anti-inflammatory properties, and studies have indicated that it can inhibit pro-inflammatory enzymes like COX-2. ontosight.ai Molecular docking simulations of related compounds from Scutellaria have further explored the potential binding interactions within the COX-2 active site. researchgate.net

AKT1 (Protein Kinase B): The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer. The reported anticancer activity of this compound has been linked to this pathway, suggesting that AKT1 could be a direct or indirect molecular target. ontosight.ai Docking studies with other Scutellaria compounds have validated AKT1 as a plausible target for flavonoids from this genus. nih.gov

IL-6 and TNF (Interleukin-6 and Tumor Necrosis Factor): These are pro-inflammatory cytokines that play a central role in chronic inflammatory diseases. nih.gov The anti-inflammatory effects of this compound likely involve the modulation of these cytokine pathways. While direct binding may or may not occur, docking can be used to investigate interactions with upstream or downstream regulators of IL-6 and TNF signaling.

PPARG (Peroxisome Proliferator-Activated Receptor Gamma): PPARG is a nuclear receptor that plays a role in regulating inflammation. Activation of PPARG can lead to the suppression of inflammatory responses, including the reduction of TNF and IL-6 production. nih.gov This makes PPARG a potential target for anti-inflammatory compounds like this compound.

Table 2: Potential Molecular Targets of this compound and Their Functions

| Target | Function | Relevance to this compound Activity |

|---|---|---|

| COX-2 | Enzyme involved in prostaglandin (B15479496) synthesis, mediating inflammation and pain. researchgate.net | Inhibition explains anti-inflammatory effects. ontosight.ai |

| AKT1 | Serine/threonine kinase in a key signaling pathway for cell survival and growth. nih.gov | Inhibition may contribute to anticancer activity. ontosight.ai |

| IL-6 | Pro-inflammatory cytokine involved in systemic inflammation. nih.gov | Modulation of this pathway is linked to anti-inflammatory properties. |

| TNF | Key cytokine in the inflammatory response. nih.gov | Modulation of this pathway is linked to anti-inflammatory properties. |

| PPARG | Nuclear receptor that regulates gene expression related to inflammation and metabolism. nih.gov | Activation can suppress inflammatory pathways involving TNF and IL-6. nih.gov |

| MYC | A regulator gene that codes for a transcription factor. | A common target in cancer research. |

Molecular Docking Simulations

Ligand-Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For flavonoids from Scutellaria species, docking studies have been instrumental in identifying key binding interactions with various protein targets. These studies reveal that the hydroxyl groups and the core flavonoid structure are crucial for forming hydrogen bonds and hydrophobic interactions within the active sites of proteins.

For instance, studies on flavonoids from Scutellaria barbata targeting HIV-1 protease and Cathepsin L protease have detailed specific interactions. Scutellarein (B1681691), the aglycone of this compound, has been shown to form multiple hydrogen bonds with the active site residues of these proteases. mdpi.com The 7-OH and 4'-OH groups are frequently involved in these hydrogen-bonding networks, highlighting their importance for inhibitory activity. mdpi.com Similarly, molecular docking of flavonoids from Scutellaria baicalensis with the CXCR4 coreceptor for HIV has identified key binding affinities, with compounds like Baicalin showing strong interactions. nih.gov These findings suggest that this compound, through its scutellarein moiety, would likely engage in similar hydrogen bonding and hydrophobic interactions with target proteins.

Table 1: Predicted Ligand-Protein Binding Interactions of Scutellaria Flavonoids with Various Protein Targets

| Flavonoid | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Scutellarein | HIV-1 Protease | Asp29(B) | Hydrogen Bond |

| Luteolin | HIV-1 Protease | Gly27(B), Ile50(A), Ile50(B), Gly48(A) | Hydrogen Bond |

| Hispidulin | HIV-1 Protease | Ile50(A), Ile50(B) | Hydrogen Bond |

| Scutellarein | Cathepsin L Protease | Met162, Met71, Asp115 | Hydrogen Bond, Salt Bridge |

| Apigenin | Cathepsin L Protease | Gly21, Asp163 | Hydrogen Bond |

| Baicalein | Key Target Proteins (SRC, PIK3R1, STAT3) | Not specified | Strong Binding Affinity |

| Wogonin | Key Target Proteins (SRC, PIK3R1, STAT3) | Not specified | Strong Binding Affinity |

This table is generated based on findings from molecular docking studies on flavonoids from Scutellaria species.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding process.

A study on the active compounds from Scutellaria baicalensis in the context of breast cancer treatment employed MD simulations to evaluate the stability of ligand-protein complexes. nih.govmdpi.com The simulations, which assess parameters like the root-mean-square deviation (RMSD) of the complex, can confirm the stability of the binding pose predicted by docking. nih.govmdpi.com For example, the coptisine-AKT1 complex was shown to have high conformational stability and low interaction energy, suggesting a stable and favorable binding. nih.govmdpi.com While this study did not specifically include this compound, the methodology is directly applicable. An MD simulation of a this compound-protein complex would be expected to show stable RMSD values for both the protein and the ligand, indicating a persistent and stable interaction within the binding pocket. Such simulations would also reveal the role of water molecules in mediating the interaction and provide insights into the flexibility of both the ligand and the protein upon binding.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the complex. A stable RMSD suggests a stable binding pose. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible regions of the protein that may be involved in ligand binding. |

| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Indicates the compactness of the protein structure during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Quantifies the contribution of hydrogen bonding to the stability of the complex. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction. | Provides a quantitative measure of the binding affinity. |

This table outlines common parameters used in MD simulation studies to assess the stability and dynamics of ligand-protein interactions.

Pharmacophore Modeling

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to screen large databases of compounds to find new potential inhibitors.

For flavonoids, pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A study focused on identifying flavonoid inhibitors of ROS-1 kinase for non-small cell lung cancer (NSCLC) therapeutics developed a structure-based pharmacophore model. mdpi.com This model was then used to screen a database of flavonoids, leading to the identification of potential inhibitors. mdpi.com The key features of the pharmacophore were derived from the interactions of a known inhibitor with the target protein. mdpi.com

Given the structure of this compound, a pharmacophore model would likely highlight the hydroxyl groups on the A and B rings as hydrogen bond donors and acceptors, and the phenyl rings as hydrophobic and aromatic features. The glycosidic moiety would also contribute to the hydrophilic character of the molecule. Such a model would be invaluable for identifying other compounds with a similar interaction profile and for guiding the design of new derivatives with enhanced activity.

Table 3: Common Pharmacophoric Features of Flavonoids

| Feature | Description | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | Typically hydroxyl groups on the flavonoid scaffold. |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom to form a hydrogen bond. | Carbonyl and hydroxyl oxygen atoms. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | Involved in π-π stacking and hydrophobic interactions. |

| Hydrophobic (HY) | A nonpolar group that avoids contact with water. | Contributes to binding in hydrophobic pockets of the target protein. |

This table summarizes the key chemical features of flavonoids that are important for their interaction with biological targets, as identified through pharmacophore modeling.

Chemical Synthesis and Analog Development of Scutellarioside Ii

Total Synthesis Approaches for Scutellarioside II

A comprehensive review of available scientific literature indicates that a total synthesis for this compound has not yet been reported. The total synthesis of iridoid glycosides is a complex challenge for chemists due to the densely functionalized and stereochemically rich nature of the cyclopentane-pyran fused ring system (the aglycone) and the requirement for stereoselective installation of the glycosidic bond. Future synthetic strategies would likely involve the asymmetric synthesis of the iridoid core followed by a carefully planned glycosylation step.

Semi-synthetic Modification of this compound

Semi-synthesis, which involves using the naturally isolated compound as a starting material for chemical modifications, is a common strategy for producing derivatives of complex natural products. However, specific studies detailing the semi-synthetic modification of this compound are not readily found in the current body of scientific literature. Research on related iridoid glycosides suggests that potential modifications could target the various hydroxyl groups on both the aglycone and the glycoside moiety for reactions such as esterification or etherification to explore structure-activity relationships.

Design and Synthesis of this compound Analogues and Derivatives

The development of analogues and derivatives is crucial for understanding the pharmacophore of a natural product and for optimizing its biological activity. While specific research focused solely on the synthesis of this compound analogues is limited, general methodologies applied to other iridoid glycosides provide a roadmap for potential derivatization strategies researchgate.net.

The sugar unit of this compound is a key site for potential modification to influence properties such as solubility and target binding. General synthetic strategies for modifying such glycoside moieties include: